6-(furan-3-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-(furan-3-yl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(2)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDIFLZIUONORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Furan-3-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies, supported by empirical data.
Chemical Structure and Synthesis
The compound features a furan ring fused with an imidazo[1,2-b]pyrazole core. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Imidazo[1,2-b]pyrazole Core : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the Furan Ring : Utilizing Suzuki-Miyaura coupling to attach furan-3-boronic acid to the imidazo[1,2-b]pyrazole intermediate.
- Attachment of the Isobutyl Side Chain : Nucleophilic substitution involving halogenated isobutyl derivatives.
Biological Activity
The biological activities of this compound have been investigated across various domains:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory activity. It was found to reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .
- Anticancer Activity Evaluation : In a study published in 2020, this compound was tested against various cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 30 µM across different lines .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential as:
- Antimicrobial Agent: Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains. For instance, a recent study highlighted its effectiveness against resistant pathogens, suggesting its potential in treating infections .
- Anticancer Activity: The compound has been evaluated for its inhibitory effects on FLT3 kinase, a target in acute myeloid leukemia (AML). Research indicates that it may help reduce the proliferation of FLT3-ITD-positive cells, which are associated with poor patient outcomes .
- Anti-inflammatory Properties: Preliminary findings suggest that the compound may also possess anti-inflammatory activities, making it a candidate for further investigation in inflammatory diseases.
Materials Science
The electronic properties of the imidazo[1,2-b]pyrazole core allow for applications in:
- Organic Electronics: The compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic characteristics .
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial activity of 6-(furan-3-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole against various bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, highlighting the compound's potential as a new antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4 | 16 |
| Escherichia coli | 8 | 32 |
| Pseudomonas aeruginosa | 16 | 64 |
Case Study 2: FLT3 Kinase Inhibition
In another study focusing on cancer research, the compound was tested for its ability to inhibit FLT3 kinase activity. The results showed that it effectively reduced kinase activity in vitro and demonstrated antiproliferative effects on FLT3-ITD-positive AML cell lines.
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| This compound | 25 | >100 |
| Standard FLT3 Inhibitor | 10 | N/A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
6-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
- Structure : Differs by substitution of the isobutyl group with a propargyl (prop-2-yn-1-yl) group.
- Properties : The propargyl group may enhance reactivity for click chemistry applications, whereas the isobutyl group in the target compound likely offers greater steric bulk and lipophilicity .
- Applications : Both compounds are research intermediates, but the propargyl derivative may be more suited for conjugation studies .
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate
- Structure : Contains a methylsulfanyl group at position 6, a phenyl group at position 2, and an ethyl carboxylate at position 5.
- Properties : The phenyl and methylsulfanyl groups enhance aromatic stacking and sulfur-mediated interactions, while the carboxylate improves solubility. In contrast, the furan and isobutyl groups in the target compound prioritize π-π interactions and lipophilicity .
- Bioactivity : Demonstrated improved biological activity in crystal structure studies, suggesting substituent position critically affects target binding .
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid
- Structure : Shares the isobutyl group but replaces the furan-3-yl with a carboxylic acid at position 6.
- Properties : The carboxylic acid introduces polarity, making it suitable for salt formation or hydrogen bonding in drug design. The furan derivative, however, offers a neutral aromatic moiety for hydrophobic interactions .
Physicochemical Properties
Preparation Methods
Core Synthetic Strategies for Imidazo[1,2-b]pyrazoles
The preparation of imidazo[1,2-b]pyrazoles typically involves multicomponent reactions (MCRs), cyclocondensation, and selective functionalization of preformed cores. The key synthetic routes relevant to 6-(furan-3-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole are summarized below.
Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction Approach
A highly efficient and green-compatible synthetic method for imidazo[1,2-b]pyrazoles utilizes the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). This method involves the condensation of:
- 5-aminopyrazole-4-carbonitrile or its ester derivatives,
- aldehydes (such as furan-3-carboxaldehyde for the furan substituent),
- and isocyanides (which can be varied to introduce the isobutyl group).
- Microwave-assisted preformation of the 5-aminopyrazole intermediate enhances reaction rates and yields.
- The reaction proceeds under mild conditions (room temperature for the GBB step).
- Yields for imidazo[1,2-b]pyrazole derivatives reach up to 83%.
- The sequence is operationally simple and amenable to one-pot synthesis.
| Step | Conditions | Yield Range |
|---|---|---|
| Cyclocondensation of hydrazine hydrate with ethoxymethylene malononitrile | Microwave irradiation, EtOH, 80°C, 10 min | Quantitative conversion |
| GBB-3CR with aldehyde and isocyanide | Room temperature, catalytic TFA (20 mol%), EtOH, 15 min | 65-83% isolated yield |
This methodology allows facile incorporation of the furan-3-yl substituent via the corresponding aldehyde and the isobutyl group via an appropriate isocyanide component.
Selective Functionalization of the Imidazo[1,2-b]pyrazole Core
Post-synthesis, the imidazo[1,2-b]pyrazole scaffold can be selectively functionalized at specific positions using advanced organometallic methods:
- Br/Mg exchange,
- Regioselective magnesiation and zincation using TMP-bases (2,2,6,6-tetramethylpiperidyl),
- Subsequent trapping with electrophiles.
This approach enables the introduction of the isobutyl group at the nitrogen (N-1) position or other positions by selective alkylation or cross-coupling reactions.
For example, the isobutyl substituent can be introduced via alkylation reactions under Mitsunobu conditions or via Suzuki-type cross-coupling reactions with appropriate boronic acid derivatives.
Synthetic Route Summary for this compound
Below is a generalized synthetic scheme combining the GBB reaction and selective functionalization:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Hydrazine hydrate + ethoxymethylene malononitrile, microwave, EtOH, 80°C, 10 min | Formation of 5-aminopyrazole intermediate |
| 2 | Add furan-3-carboxaldehyde, isobutyl isocyanide, catalytic TFA, EtOH, room temp, 15 min | Formation of 6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole core |
| 3 | Selective N-1 alkylation with isobutyl halide or via organometallic intermediate | Introduction of isobutyl group at N-1 position |
This sequence ensures regioselective formation of the desired compound with high purity and yield.
Research Findings and Optimization Insights
- The presence of water during the initial cyclocondensation step leads to complex mixtures; thus, strictly anhydrous conditions are preferred.
- The order of reagent addition significantly affects the yield and selectivity.
- Microwave irradiation notably accelerates the formation of the pyrazole intermediate, improving overall efficiency.
- Catalytic trifluoroacetic acid (TFA) promotes smooth GBB reaction progress.
- The use of ethoxymethylene malononitrile derivatives enables diverse substitution patterns on the imidazo[1,2-b]pyrazole core.
- Selective functionalization techniques allow late-stage modifications, increasing structural diversity for biological screening.
Data Table: Representative Yields for Imidazo[1,2-b]pyrazole Derivatives via GBB Reaction
| Entry | Aldehyde Substituent | Isocyanide Substituent | Isolated Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Furan-3-carboxaldehyde | Isobutyl isocyanide | 65-75 | Target compound precursor |
| 2 | Benzaldehyde | Cyclohexyl isocyanide | 70-80 | Analog for comparison |
| 3 | 4-Methylbenzaldehyde | tert-Butyl isocyanide | 60-78 | Variation of alkyl group |
| 4 | Furan-3-carboxaldehyde | Cyclopropyl isocyanide | 68-73 | Alternative alkyl substituent |
Yields reflect isolated pure products after standard workup and purification.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(furan-3-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, the imidazo[1,2-b]pyrazole core can be constructed via cyclization of substituted pyrazoles with aldehydes or ketones under acidic or catalytic conditions. Optimization may involve Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading . Post-synthetic modifications (e.g., introducing the furan-3-yl group) may require coupling agents like Pd catalysts for cross-coupling reactions. Yield optimization should prioritize minimizing side products (e.g., dimerization) through controlled stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming substituent positions and regioselectivity. For example, NOESY can resolve spatial proximity between the isobutyl group and the furan ring. X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of analogous imidazo[1,2-b]pyrazole derivatives . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition.
Q. What in vitro assays are recommended for preliminary evaluation of biological activity, and how should controls be designed?
- Methodological Answer : Target-agnostic screens (e.g., kinase inhibition panels, antimicrobial susceptibility testing) are ideal for initial activity profiling. For example, antimicrobial assays should include positive controls (e.g., tetracycline for bacteria, clotrimazole for fungi) and negative controls (solvent-only treatments) to validate results . Dose-response curves (IC₅₀/EC₅₀ determination) and cytotoxicity assays (e.g., MTT on mammalian cell lines) are critical to distinguish specific activity from general toxicity.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the rational design of derivatives with enhanced target binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for derivatization. Molecular docking (using software like AutoDock Vina) can model interactions with target proteins (e.g., kinases, GPCRs). For instance, the furan ring’s electron-rich nature may favor π-π stacking in hydrophobic binding pockets. Computational predictions must be validated experimentally via SAR studies .
Q. What strategies resolve contradictions in biological activity data across different assay platforms or cell lines?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or cell-specific uptake mechanisms. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) and isogenic cell lines (e.g., wild-type vs. transporter-deficient) can isolate confounding factors. Meta-analysis of published data on structurally related imidazo[1,2-b]pyrazoles may reveal trends in bioactivity across systems .
Q. How can reaction mechanisms for key synthetic steps be elucidated using kinetic isotope effects (KIE) or intermediate trapping?
- Methodological Answer : KIE studies (e.g., substituting ¹²C with ¹³C in reactants) identify rate-determining steps. Trapping transient intermediates (e.g., using low-temperature NMR or stabilizing agents like crown ethers) provides mechanistic insights. For example, cyclization steps may proceed via carbocation or radical intermediates, which can be characterized via EPR spectroscopy .
Q. What experimental designs optimize selectivity in catalytic systems for asymmetric synthesis of chiral derivatives?
- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymes (e.g., lipases) can induce enantioselectivity. DoE approaches (e.g., response surface methodology) optimize parameters like catalyst loading, solvent polarity, and temperature. Chiral HPLC or SFC validates enantiomeric excess (ee), while X-ray crystallography confirms absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
